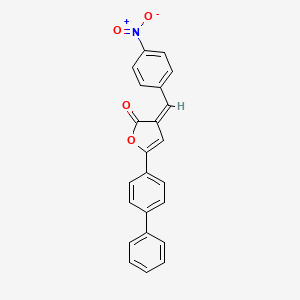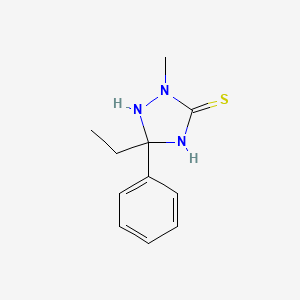![molecular formula C27H30N2O2 B4047486 1-[(3,5-dimethylphenoxy)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B4047486.png)
1-[(3,5-dimethylphenoxy)acetyl]-4-(diphenylmethyl)piperazine
説明
1-[(3,5-dimethylphenoxy)acetyl]-4-(diphenylmethyl)piperazine is a useful research compound. Its molecular formula is C27H30N2O2 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.230728204 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Biofilm Inhibition
A study focused on the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which demonstrated potent antibacterial efficacies and biofilm inhibition activities. The research highlighted a compound with significant inhibitory activities against E. coli, S. aureus, and S. mutans strains, as well as MRSA and VRE bacterial strains. This compound also showed superior biofilm inhibition compared to Ciprofloxacin, suggesting potential applications in treating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).
Antimicrobial and Anti-Proliferative Activities
Another research avenue involves the synthesis of 1,3,4-oxadiazole N-Mannich bases, which were assessed for their antimicrobial and anti-proliferative activities. These compounds, particularly the piperazinomethyl derivatives, displayed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, some compounds exhibited optimum anti-proliferative activity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Al-Wahaibi et al., 2021).
Neuroprotective Applications
Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) was developed as a new drug candidate with a multi-target therapeutic neuroprotective approach for Alzheimer's disease treatment. SP-04 inhibits acetylcholinesterase activity and has shown neuroprotection against Ab42 toxicity in neuronal cell lines, presenting a novel therapeutic strategy for Alzheimer's disease (Lecanu et al., 2010).
Enzyme Inhibition
Research on sulphonamides incorporating 1,3,5-triazine structural motifs demonstrated antioxidant properties and inhibitory profiles against acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzyme inhibitors are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders, suggesting potential therapeutic applications of these compounds (Lolak et al., 2020).
Metabolic Studies
The metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) in rats was explored, identifying several metabolites. This study provides valuable insights into the metabolic pathways of piperazine derivatives, essential for developing new drugs with improved pharmacokinetic profiles (Jiang et al., 2007).
特性
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(3,5-dimethylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2/c1-21-17-22(2)19-25(18-21)31-20-26(30)28-13-15-29(16-14-28)27(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-12,17-19,27H,13-16,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNELGIIVRLSCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{[(2-fluoroanilino)carbonyl]amino}benzoate](/img/structure/B4047407.png)
![3-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-1-(4-FLUOROPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B4047419.png)

![N-{4-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}furan-2-carboxamide](/img/structure/B4047435.png)
![2-{2-[(4-acetylphenyl)imino]-3-allyl-4-oxo-1,3-thiazolidin-5-yl}-N-(2-chloro-3-methylphenyl)acetamide hydrochloride](/img/structure/B4047445.png)

![1-(2-Cyclohexylethyl)-3-hydroxy-3-[[methyl(propan-2-yl)amino]methyl]piperidin-2-one](/img/structure/B4047452.png)
![1-[1-(4-FLUOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ETHANOL](/img/structure/B4047459.png)

![N-allyl-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4047466.png)
![3-amino-4-(3-fluorophenyl)-6-methyl-N~5~-(2-methylphenyl)thieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B4047473.png)
![N-(4-ethylphenyl)-6-[4-(4-nitrophenyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B4047477.png)
![5-bromo-N-{[(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]carbonothioyl}nicotinamide](/img/structure/B4047479.png)
![Methyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate](/img/structure/B4047492.png)
